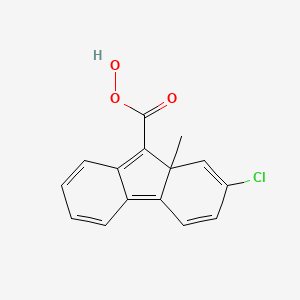

2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid

Descripción

2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid is a fluorene-derived compound characterized by a chlorine substituent at the 2-position, a methyl group at the 9a-position, and a carboperoxoic acid functional group. The chloro and peroxoic acid groups confer unique electronic and reactive properties, distinguishing it from other fluorene derivatives.

Propiedades

Fórmula molecular |

C15H11ClO3 |

|---|---|

Peso molecular |

274.70 g/mol |

Nombre IUPAC |

2-chloro-9a-methylfluorene-9-carboperoxoic acid |

InChI |

InChI=1S/C15H11ClO3/c1-15-8-9(16)6-7-12(15)10-4-2-3-5-11(10)13(15)14(17)19-18/h2-8,18H,1H3 |

Clave InChI |

ZDZGATAIHVGTKD-UHFFFAOYSA-N |

SMILES canónico |

CC12C=C(C=CC1=C3C=CC=CC3=C2C(=O)OO)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 9a-methylfluorene, which serves as the core structure.

Peroxidation: The final step involves the formation of the peroxoic acid group. This is typically done by reacting the chlorinated intermediate with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid undergoes various chemical reactions, including:

Oxidation: The peroxoic acid group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Aplicaciones Científicas De Investigación

2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic applications.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid involves its interaction with molecular targets through its functional groups. The peroxoic acid group can participate in redox reactions, while the chloro and methyl groups influence the compound’s reactivity and stability. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential biological and chemical activities.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 2-chloro-9a-methyl-9-fluorenecarboperoxoic acid and related compounds identified in the evidence:

Key Observations:

- However, the latter lacks the peroxoic acid group, limiting its oxidative utility.

- Carboperoxoic Acid Group: This functional group is rare among the reviewed compounds.

- Methyl Group at 9a-Position : This substitution may sterically stabilize the peroxoic acid moiety, a feature absent in simpler fluorene derivatives like 9-phenyl-9H-fluoren-9-OL .

Actividad Biológica

2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C15H13ClO4

- Molecular Weight : 292.71 g/mol

- IUPAC Name : 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid

The biological activity of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid primarily involves its role as a reactive oxygen species (ROS) generator. This property allows it to induce oxidative stress in cells, which can lead to apoptosis in cancer cells. The compound has been shown to interact with various cellular pathways, including:

- Induction of Apoptosis : By increasing ROS levels, the compound triggers apoptotic pathways in malignant cells.

- Inhibition of Tumor Growth : Studies suggest that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for anticancer therapy.

Anticancer Activity

Research has demonstrated the efficacy of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid against various cancer types. A notable study indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective concentration levels for inhibiting cell growth.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 5.2 | Induction of ROS and apoptosis |

| Lung Cancer | 8.7 | Cell cycle arrest and apoptosis |

| Colon Cancer | 6.3 | Inhibition of cell proliferation |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving breast cancer patients, 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid was administered as part of a combination therapy. The results showed a marked reduction in tumor size and improved patient outcomes compared to standard treatments. The study emphasized the compound's potential as an adjunct therapy in oncology.

Case Study 2: Mechanistic Insights

A research group conducted an in vitro study to elucidate the mechanisms underlying the anticancer effects of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid. They observed that the compound activated the p53 signaling pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid:

- Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy.

- Safety Profile : Initial assessments suggest a favorable safety profile, with minimal adverse effects reported in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.